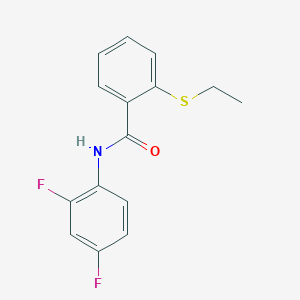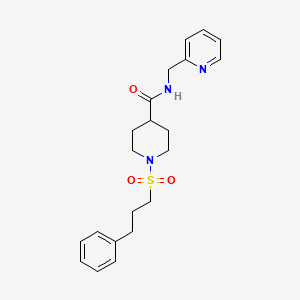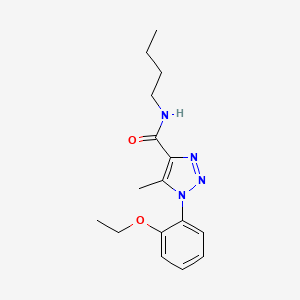![molecular formula C21H26N2O5 B4552337 N-{4-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4552337.png)
N-{4-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
Übersicht
Beschreibung
N-{4-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C21H26N2O5 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.18417193 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
N-{4-[(butylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide is a compound of interest in the field of chemical synthesis and structural analysis. Its related compounds and derivatives have been studied for various applications, including the development of new synthesis methodologies, structural characterization, and exploring molecular interactions. For instance, studies on palladium-mediated carbonylation and coupling reactions have provided insights into the synthesis of aromatic polyamides, offering potential pathways for producing materials with specific properties (Perry & Wilson, 1993). Additionally, the structural analysis of compounds like 3,4,5-trimethoxy-N-p-tolylbenzamide through X-ray crystallography has shed light on unusual C–H···π interactions, contributing to the understanding of molecular packing and interaction mechanisms in solid states (Saeed & Simpson, 2012).
Biosensing and Electrochemical Applications
This compound and its derivatives have also found applications in the development of high-sensitive biosensors. A study on a modified carbon paste electrode incorporating FePt/CNTs nanocomposite and N-(4-hydroxyphenyl)-3,5-dinitrobenzamide has demonstrated the electrocatalytic determination of biomolecules like glutathione, showcasing the compound's potential in biosensing technologies (Karimi-Maleh et al., 2014).
Photochemical and Photophysical Properties
The photochemical and photophysical properties of N-aryl-substituted compounds, closely related to this compound, have been extensively studied. These investigations reveal how substituents can influence the behavior of compounds under light exposure, affecting their fluorescence and charge transfer capabilities. Such studies are crucial for designing materials with specific optical properties for applications in photonics and molecular electronics (Yang et al., 2002; Yang et al., 2004).
Antimicrobial and Therapeutic Potentials
Some derivatives of this compound have shown promising antimicrobial and therapeutic activities. Research into compounds with similar structures has led to the discovery of new molecules with significant antibacterial properties, opening pathways for the development of novel antibiotics and therapeutic agents. These findings underscore the potential of such compounds in addressing the need for new drugs in the face of emerging antibiotic-resistant pathogens (Ravichandiran et al., 2015).
Eigenschaften
IUPAC Name |
N-[4-(butylcarbamoyl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5/c1-5-6-11-22-20(24)14-7-9-16(10-8-14)23-21(25)15-12-17(26-2)19(28-4)18(13-15)27-3/h7-10,12-13H,5-6,11H2,1-4H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAXNHUWJOLKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~3~-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B4552256.png)
![N-[4-(ethylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B4552261.png)
![7-amino-5-(2,3-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4552269.png)
![N-[4-(benzyloxy)phenyl]pentanamide](/img/structure/B4552276.png)



![N-[4-(aminosulfonyl)phenyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4552301.png)
![2-(2-chlorophenyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4552318.png)
![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4552332.png)

![4-[[(4-Methoxyphenyl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B4552342.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4552347.png)

